molecular formula C10H7Cl2NO2 B3036183 2-(2,5-Dichlorophenyl)-5-methoxy-1,3-oxazole CAS No. 339012-99-6

2-(2,5-Dichlorophenyl)-5-methoxy-1,3-oxazole

Cat. No.: B3036183
CAS No.: 339012-99-6
M. Wt: 244.07 g/mol
InChI Key: HXBOMUXSTYOHOD-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-5-methoxy-1,3-oxazole is a chemical research reagent featuring a 1,3-oxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is built on a doubly unsaturated 5-membered ring containing an oxygen atom and a nitrogen atom, substituted with a 2,5-dichlorophenyl group and a methoxy group . Such substitution patterns are pivotal in delineating specific biological activities and optimizing physicochemical properties for research applications . Oxazole derivatives are extensively investigated in pharmaceutical research for their potential across multiple therapeutic areas. The core structural motif is present in compounds with documented antimicrobial activity against various strains of bacteria and fungi , as well as anticancer properties, with some derivatives demonstrating potent growth inhibition in human tumor cell lines and functioning through mechanisms such as tubulin polymerization inhibition . The dichlorophenyl moiety, similar to substituents found in other active compounds, may enhance these properties . Researchers value this and similar oxazole-based compounds as valuable intermediates and tools for constructing new chemical entities in drug discovery programs . Disclaimer: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Datasheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dichlorophenyl)-5-methoxy-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c1-14-9-5-13-10(15-9)7-4-6(11)2-3-8(7)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOMUXSTYOHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(O1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281286
Record name 2-(2,5-Dichlorophenyl)-5-methoxyoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339012-99-6
Record name 2-(2,5-Dichlorophenyl)-5-methoxyoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339012-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenyl)-5-methoxyoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-5-methoxy-1,3-oxazole typically involves the reaction of 2,5-dichlorophenyl derivatives with methoxy-substituted oxazole precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-5-methoxy-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxazole ring.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the dichlorophenyl group.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-5-methoxy-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-5-methoxy-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-1,3-oxazole (CAS: 29918-40-9)
  • Structural Differences : The dichlorophenyl group is substituted at the 3,5-positions instead of 2,5-. The oxazole ring also includes 4,4-dimethyl and 5-methylidene groups.
  • Methyl groups on the oxazole may increase hydrophobicity, affecting membrane permeability .
2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole (CAS: 477867-61-1)
  • Structural Differences : The dichlorophenyl group is 2,6-disubstituted, and the alkoxy group at position 5 is ethoxy instead of methoxy.
  • Implications :
    • The 2,6-dichloro substitution creates a symmetric structure, possibly favoring interactions with symmetric receptor pockets.
    • Ethoxy’s larger size may reduce metabolic clearance compared to methoxy, prolonging half-life .
2-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole
  • Structural Differences : Replaces the dichlorophenyl group with a 4-methoxyphenyl and substitutes position 5 with a phenyl group.
  • The phenyl group at position 5 introduces π-π stacking capabilities, which could enhance binding to aromatic residues in enzymes or receptors .
Sigma Receptor Interactions
  • Target Compound: The dichlorophenyl moiety is a hallmark of sigma receptor ligands (e.g., BD1008 analogs in ).
  • Comparison with BD1063 (Sigma Antagonist) :
    • BD1063 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methylpiperazine) shares the dichlorophenyl group but lacks the oxazole ring. The oxazole’s planar structure in the target compound may confer distinct binding kinetics or selectivity .
Antimicrobial Potential
  • Chalcone Derivatives (): 1-(2,5-Dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one (IC₅₀ = 200 nM vs. Plasmodium falciparum) highlights the antimalarial efficacy of 2,5-dichlorophenyl-containing compounds. The target compound’s oxazole ring could similarly disrupt parasitic enzymes, though direct evidence is needed .
  • The target compound’s methoxy group may enhance solubility, improving bioavailability compared to ketoconazole’s imidazole core .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-(3,5-Dichlorophenyl)-... 2-(2,6-Dichlorophenyl)-... 2-(4-Methoxyphenyl)-...
Molecular Weight (g/mol) ~258 (estimated) 256.14 258.10 267.30
LogP (Predicted) ~3.5 (moderately lipophilic) ~4.0 (higher lipophilicity) ~3.8 ~3.0 (less lipophilic)
Key Functional Groups 2,5-Cl₂, 5-OCH₃ 3,5-Cl₂, 4,4-(CH₃)₂, 5-CH₂ 2,6-Cl₂, 5-OCH₂CH₃ 4-OCH₃, 5-Ph
Potential Bioactivity Sigma antagonism, antimicrobial Antimicrobial Neuroactive (speculative) Fluorescence, enzyme inhibition

Biological Activity

2-(2,5-Dichlorophenyl)-5-methoxy-1,3-oxazole is a compound of interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that this compound may modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects. For instance, it has been shown to exhibit antimicrobial properties by inhibiting bacterial growth through disruption of cellular processes .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains including E. coli and B. subtilis.
AnticancerDemonstrates cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116.
Anti-inflammatoryShows potential in reducing inflammation through COX-2 inhibition.
AntioxidantPossesses antioxidant properties with significant DPPH radical scavenging ability.

Case Studies

Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various oxazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Properties
A series of experiments assessed the anticancer properties of this compound on human cancer cell lines. The compound exhibited an IC50 value of 1.8 µM against MCF-7 cells, indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner .

Case Study 3: Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties of this compound demonstrated its ability to inhibit COX-2 enzyme activity effectively. The inhibition was measured using biochemical assays that confirmed its potential as a therapeutic agent for inflammatory diseases .

Research Findings

Recent studies have expanded our understanding of the biological activities of this compound:

  • Antimicrobial Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Inhibition zones were measured and compared with standard antibiotics.
  • Cytotoxic Activity : In vitro studies have demonstrated that this compound can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Research into the SAR has indicated that modifications to the oxazole ring can enhance biological activity. This insight is crucial for future drug design efforts aimed at improving efficacy and reducing side effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-(2,5-Dichlorophenyl)-5-methoxy-1,3-oxazole?

  • Methodological Answer : Synthesis optimization involves refluxing precursors (e.g., hydrazides or oximes) with polar aprotic solvents like DMSO, followed by controlled cooling and crystallization. For instance, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by reduced-pressure distillation and ice-water quenching, yields 65% product after crystallization with water-ethanol . Adjusting reaction time, solvent purity, and temperature gradients can enhance yield.

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of NMR (for substituent analysis), IR (to confirm functional groups like oxazole and methoxy), and X-ray crystallography for absolute structural confirmation. Crystallographic data (e.g., monoclinic P21/c space group, unit cell parameters: a=9.3158a=9.3158 Å, b=10.8176b=10.8176 Å, c=18.9449c=18.9449 Å, β=100.571\beta=100.571^\circ) resolve dihedral angles and intermolecular interactions .

Q. How should purification be conducted to achieve high-purity samples?

  • Methodological Answer : Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol-water mixtures. Evidence shows that multi-scan refinement (e.g., CrysAlis RED software) reduces impurities in crystallographic studies .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s bioactivity against specific biological targets?

  • Methodological Answer : Combine computational docking (e.g., molecular dynamics simulations to predict binding affinity with receptors like 5-HT1A/5-HT7) with in vitro assays. For example, heterocyclic analogs with dichlorophenyl groups show CNS activity, suggesting assays measuring inhibition of neurotransmitter reuptake or receptor antagonism .

Q. How to resolve contradictions in structural data between crystallographic and spectroscopic analyses?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Compare experimental X-ray bond lengths/angles with DFT-optimized geometries.
  • Analyze NMR coupling constants to verify substituent orientation (e.g., methoxy group position).
  • Discrepancies in dihedral angles (e.g., 1.7° in crystallography vs. computational models) may arise from crystal packing forces .

Q. What strategies are effective for studying intermolecular interactions in solid-state structures?

  • Methodological Answer : Analyze Hirshfeld surfaces and fingerprint plots from crystallographic data to quantify interactions like Cl···O contacts (3.019 Å) or π-stacking. These interactions influence solubility and stability, critical for formulation studies .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substitutions on the dichlorophenyl (e.g., fluoro, methyl) or oxazole rings (e.g., thiazole replacement).
  • Step 2 : Test bioactivity (e.g., antimicrobial, anticancer) using standardized assays (MIC, IC50).
  • Step 3 : Correlate electronic properties (Hammett constants) or steric effects with activity trends. Evidence shows benzoxazole derivatives exhibit varied therapeutic potential based on substituent electronegativity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dichlorophenyl)-5-methoxy-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dichlorophenyl)-5-methoxy-1,3-oxazole

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